15-Acetyldeoxynivalenol

Catalog No.
S600348
CAS No.
88337-96-6
M.F
C17H22O7
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
15-Acetyldeoxynivalenol

CAS Number

88337-96-6

Product Name

15-Acetyldeoxynivalenol

IUPAC Name

[(1R,2R,3S,7R,9R,10R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate

Molecular Formula

C17H22O7

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C17H22O7/c1-8-4-11-16(6-22-9(2)18,13(21)12(8)20)15(3)5-10(19)14(24-11)17(15)7-23-17/h4,10-11,13-14,19,21H,5-7H2,1-3H3/t10-,11-,13-,14-,15-,16-,17+/m1/s1

InChI Key

IDGRYIRJIFKTAN-HTJQZXIKSA-N

SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)COC(=O)C

Synonyms

(3α,7α)-15-(Acetyloxy)-12,13-epoxy-3,7-dihydroxy-trichothec-9-en-8-one; 15-Acetylvomitoxin; 15-O-Acetyl-4-deoxynivalenol; Deoxynivalenol 15-Acetate;

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)COC(=O)C

Isomeric SMILES

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O)C)COC(=O)C

Occurrence and Background:

15-Acetyldeoxynivalenol (15-ADON) is a type B trichothecene mycotoxin, a naturally occurring fungal secondary metabolite produced by various Fusarium species, including Fusarium graminearum and Fusarium culmorum. These fungi infect cereal crops like wheat, barley, maize, and oats, and their presence can lead to significant economic losses and pose health risks to humans and animals consuming contaminated grains. 15-ADON, along with its parent compound deoxynivalenol (DON), are among the most prevalent and widely distributed mycotoxins found in cereal grains [].

Toxicological Properties and Research:

15-ADON shares similar toxicological properties with DON, but research suggests it might be slightly less potent. Both toxins primarily disrupt protein synthesis in eukaryotic cells by inhibiting peptidyltransferase activity in ribosomes []. This inhibition can lead to various cellular malfunctions and contribute to adverse health effects.

Scientific research on 15-ADON is ongoing, focusing on several key areas:

  • Comparative toxicity: Studies compare the relative toxicity of 15-ADON and DON to assess their individual and combined effects on various biological systems, including cell cultures, animal models, and potentially human exposure scenarios [].
  • Biosynthesis and regulation: Research aims to understand the mechanisms by which fungi produce 15-ADON and the factors influencing its production. This knowledge is crucial for developing strategies to control mycotoxin contamination in crops [].
  • Decontamination methods: Researchers explore various physical, chemical, and biological methods to decontaminate grains already contaminated with 15-ADON and other mycotoxins, ensuring food safety and minimizing health risks [].
  • Development of detection methods: Accurate and sensitive analytical methods are essential for monitoring 15-ADON levels in food and agricultural products. Researchers are continually developing and refining methods like liquid chromatography-mass spectrometry (LC-MS/MS) for efficient and reliable detection [].

Fifteen-acetyldeoxynivalenol is a trichothecene mycotoxin, specifically an acetylated derivative of deoxynivalenol. Its chemical formula is C₁₇H₂₂O₇, and it is characterized by the addition of an acetyl group at the C-15 position of the deoxynivalenol structure. This compound is primarily produced by certain strains of the fungus Fusarium, which contaminates cereal grains like wheat and barley. As a mycotoxin, it poses significant health risks to humans and animals, leading to symptoms such as vomiting, diarrhea, and immune suppression upon ingestion .

15-ADON exhibits similar toxic effects to DON, although the potency might vary depending on the route of exposure []. The mechanism of action involves inhibiting protein synthesis at the ribosomal level in eukaryotic cells. This disrupts protein production, leading to cell death and various health problems.

15-ADON is considered a toxic compound with potential health risks for humans and animals. Exposure to contaminated grains can cause vomiting, diarrhea, feed refusal, and reduced weight gain in livestock []. In humans, high exposure levels might lead to digestive problems and immune system suppression.

Typical of trichothecenes, including:

  • Hydrolysis: This reaction can convert fifteen-acetyldeoxynivalenol into less toxic metabolites.
  • Hydroxylation: The introduction of hydroxyl groups can modify its biological activity.
  • De-epoxidation: This reaction may reduce toxicity by altering the compound's structure.
  • Glucuronidation: This metabolic process aids in detoxifying the compound for excretion .

These reactions are crucial for understanding its degradation pathways and potential detoxification strategies.

Fifteen-acetyldeoxynivalenol exhibits significant biological activity, particularly in its toxicity profile. It has been shown to induce oxidative stress and mitochondrial damage in various cell types, including gastric epithelial cells. The compound activates specific signaling pathways such as p38 mitogen-activated protein kinase, c-Jun N-terminal kinase, and Forkhead box O3a while inhibiting extracellular signal-regulated kinase 1/2. These pathways are associated with apoptosis and inflammation . Furthermore, studies indicate that fifteen-acetyldeoxynivalenol can influence immune responses and gut health by disrupting intestinal barrier functions .

The synthesis of fifteen-acetyldeoxynivalenol can occur through both natural biosynthetic pathways in fungi and synthetic methods in laboratory settings.

  • Natural Synthesis: Produced by Fusarium species during secondary metabolism.
  • Synthetic Approaches: Laboratory synthesis typically involves:
    • Starting from deoxynivalenol.
    • Acetylation using acetic anhydride or acetyl chloride under controlled conditions to ensure the correct positioning of the acetyl group .

These methods are essential for producing the compound for research and potential therapeutic applications.

Fifteen-acetyldeoxynivalenol has several applications:

  • Research: Used extensively in toxicology studies to understand mycotoxin effects on human health and animal models.
  • Food Safety: Monitoring levels in agricultural products to assess contamination risks.
  • Pharmacology: Investigating potential therapeutic uses or detoxification strategies against mycotoxin exposure .

Interaction studies have shown that fifteen-acetyldeoxynivalenol can interact with various cellular components, leading to significant biological effects. For instance:

  • It has been observed to modulate reactive oxygen species levels, which play a critical role in cellular signaling and apoptosis.
  • Co-exposure with other mycotoxins can exacerbate toxicity, highlighting the need for comprehensive risk assessments in contaminated food products .

These interactions underscore the importance of understanding how this compound behaves in biological systems.

Fifteen-acetyldeoxynivalenol shares structural similarities with several other trichothecene mycotoxins. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsToxicity LevelUnique Features
DeoxynivalenolNo acetyl group; base structureHighKnown as vomitoxin; widely studied for its effects
NivalenolHydroxylated at C-4; no acetyl groupModerateLess toxic than deoxynivalenol
Three-acetyldeoxynivalenolAcetyl groups at C-3 and C-15HighSimilar toxicity profile; different acetyl positioning
Fifteen-acetyldeoxynivalenolAcetyl group specifically at C-15VariableUnique position of acetyl affects its biological activity

Fifteen-acetyldeoxynivalenol's unique placement of the acetyl group at C-15 differentiates it from other trichothecenes, affecting its toxicity and biological interactions significantly. Understanding these similarities and differences is crucial for assessing health risks associated with mycotoxin exposure.

Physical Description

Solid

XLogP3

-0.7

Appearance

White powder

Melting Point

140-141°C

UNII

0430X4R3Z1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Deoxynivalenol 15-acetate

Dates

Modify: 2023-08-15

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